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Compound of Interest

Compound Name: BocNH-PEG11-OH

CAS No.: 1556847-53-0

Cat. No.: B3105902

Get Quote

Executive Summary & Strategic Rationale
The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical

screening to rational design.[1] A critical determinant of PROTAC efficacy is the linker, which

governs solubility, cell permeability, and the spatial orientation required for the formation of a

productive Ternary Complex (Target Protein : PROTAC : E3 Ligase).[2]

BocNH-PEG11-OH (CAS: 1556847-53-0) is a premium heterobifunctional linker specifically

engineered for scenarios requiring extended reach and high aqueous solubility. With an

approximate backbone length of ~40–45 Å, this linker is ideal for:

Deep Binding Pockets: Spanning the distance when ligand binding sites are buried deep

within the protein structure.

Solubility Enhancement: The hydrophilic PEG11 chain counteracts the lipophilicity of heavy

"warhead" ligands, improving the overall physicochemical profile (logD).

Orthogonal Synthesis: The acid-labile Boc (tert-butyloxycarbonyl) group and the chemically

versatile Hydroxyl (-OH) group allow for controlled, stepwise assembly of the PROTAC

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3105902#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC10790565/
https://pdf.benchchem.com/11929/impact_of_PEG_linker_length_on_PROTAC_efficacy.pdf
https://www.benchchem.com/product/b3105902/docs?utm_src=pdf-body#application-note-protac-design-and-synthesis-using-bocnh-peg11-oh
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3105902?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


molecule.

This guide details a robust, field-proven synthetic route utilizing BocNH-PEG11-OH to

construct a PROTAC, focusing on a "Phenol-to-Amine" assembly strategy.

Mechanism of Action & Design Logic
Successful degradation requires the PROTAC to act as a scaffold, bringing the Target Protein

(POI) and E3 Ligase into proximity.[3][4] The linker length is not merely a bridge but a structural

tuner.

The Ternary Complex Logic
If a linker is too short, steric clashes prevent complex formation (the "Hook effect" happens

earlier). If too long, the entropic cost of folding reduces cooperativity (

). PEG11 is a "long-range" linker, often employed when shorter analogs (PEG2-PEG5) fail to
induce degradation or when the exit vectors of the ligands face away from the protein interface.

Visualizing the Pathway
The following diagram illustrates the PROTAC mechanism and where the PEG11 linker

functions.
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Figure 1: Mechanism of PROTAC-mediated degradation. The PEG11 linker (yellow) facilitates

the critical proximity between the Target Protein and E3 Ligase.
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Experimental Protocol: Stepwise Synthesis
This protocol describes the synthesis of a PROTAC by linking a Phenolic Target Ligand

(Warhead) to a Carboxylic Acid E3 Ligand (Anchor) using BocNH-PEG11-OH.

Route Overview:

Etherification: Mitsunobu reaction of BocNH-PEG11-OH with the Phenolic Warhead.

Deprotection: Removal of the Boc group to reveal a primary amine.

Amidation: Coupling the amine with the E3 Ligase Anchor (Acid).

Materials & Reagents
Component Grade/Spec Purpose

BocNH-PEG11-OH >95% Purity Linker scaffold

Phenolic Ligand Dry Solid
Target Protein Binder

(Warhead)

E3 Ligase Ligand-COOH Dry Solid
E3 Binder (e.g.,

Pomalidomide-acid)

DIAD / PPh3 Reagent Grade Mitsunobu Reagents

TFA / DCM HPLC Grade Boc Deprotection

HATU / DIPEA Peptide Grade Amide Coupling

DMF / THF Anhydrous Solvents

Step 1: Linker Attachment via Mitsunobu Reaction
Objective: Covalently attach the PEG linker to the Target Ligand via a stable ether bond.

Reaction: Ligand-OH (Phenol) + BocNH-PEG11-OH --[PPh3, DIAD, THF]--> Ligand-O-PEG11-

NHBoc

Preparation: In a flame-dried round-bottom flask, dissolve the Phenolic Ligand (1.0 eq) and

BocNH-PEG11-OH (1.2 eq) in anhydrous THF (0.1 M concentration).
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Activation: Add Triphenylphosphine (PPh3) (1.5 eq) to the solution. Stir under inert

atmosphere (

or Ar) at 0°C for 10 minutes.

Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) over 5-10 minutes.

Note: The solution typically turns yellow.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.

Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the phenol

mass and appearance of the product mass

.

Workup: Concentrate the solvent in vacuo. Purify the residue using flash column

chromatography (Gradient: 0–10% MeOH in DCM).

Tip: PEG derivatives can be oily; ensure thorough drying.

Step 2: Boc Deprotection
Objective: Unmask the amine terminus for the final coupling.

Reaction: Ligand-O-PEG11-NHBoc --[TFA/DCM]--> Ligand-O-PEG11-NH2

Dissolution: Dissolve the purified Intermediate 1 in DCM (approx. 5 mL per 100 mg).

Acidification: Add Trifluoroacetic Acid (TFA) to make a 20% v/v solution (e.g., 1 mL TFA to 4

mL DCM solution).

Reaction: Stir at RT for 1–2 hours.

Monitoring: LC-MS should show complete loss of the Boc-protected mass (-100 Da shift).

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or

diethyl ether to remove residual TFA.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3105902?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Critical: Residual TFA will inhibit the subsequent coupling. Ensure the product is a dry salt

(TFA salt) or free base it using a basic resin/wash.

Step 3: Final Assembly (Amide Coupling)
Objective: Connect the E3 Ligase Anchor to complete the PROTAC.

Reaction: Ligand-O-PEG11-NH2 + HOOC-E3_Ligand --[HATU, DIPEA, DMF]--> PROTAC

Activation: In a vial, dissolve the E3 Ligase Ligand-COOH (1.0 eq) and HATU (1.1 eq) in

anhydrous DMF. Add DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

Coupling: Add the Ligand-O-PEG11-NH2 (1.0 eq) (dissolved in minimal DMF) to the

activated acid mixture.

Reaction: Stir at RT for 2–4 hours.

Monitoring: LC-MS is essential here. Watch for the formation of the final PROTAC mass.[5]

Purification: The crude mixture is best purified via Preparative HPLC (Reverse Phase C18,

Water/Acetonitrile with 0.1% Formic Acid).

Lyophilization: Freeze-dry the collected fractions to obtain the final PROTAC as a powder.

Synthetic Workflow Diagram
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Figure 2: Synthetic workflow for converting BocNH-PEG11-OH into a functional PROTAC.
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Quality Control & Troubleshooting
Characterization Checklist

LC-MS: Confirm molecular weight. PEG chains often show a characteristic "hump" or

multiple ionization states (

) due to their size and oxygen content.

1H NMR: Verify the PEG backbone (large singlet/multiplet ~3.6 ppm) and the disappearance

of the Boc singlet (~1.4 ppm) after Step 2.

Solubility: Reconstitute the final PROTAC in DMSO for stock solutions (typically 10 mM).

Common Pitfalls
Issue Probable Cause Solution

Low Yield in Step 1 Steric hindrance of Phenol

Switch to Tosylation Route:

Convert PEG-OH to PEG-OTs

first, then react with Phenol +

K2CO3.

Incomplete Deprotection Boc group persistence

Ensure TFA is fresh. Increase

reaction time or temperature to

35°C.

PEG Fragmentation Harsh Acid/Heat

Avoid heating PEG chains in

strong acid >40°C. PEG can

degrade under extreme stress.

Purification Difficulty PEG "smearing" on Silica

Use Reverse Phase (C18)

chromatography or prep-HPLC

instead of normal phase silica.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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